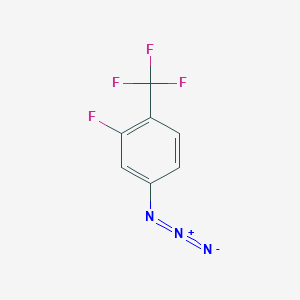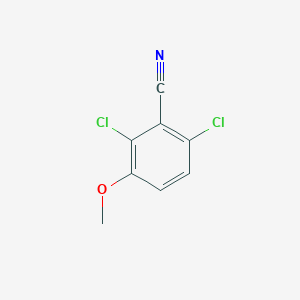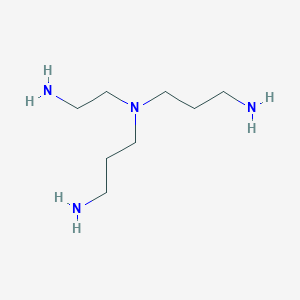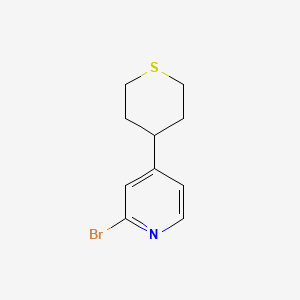
2-Bromo-4-(thian-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(thian-4-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the second position and a thian-4-yl group at the fourth position of a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(thian-4-yl)pyridine typically involves the bromination of 4-(thian-4-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the second position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-Bromo-4-(thian-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thian-4-yl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and amines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
科学的研究の応用
2-Bromo-4-(thian-4-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-Bromo-4-(thian-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and thian-4-yl group can interact with various functional groups in the target molecule, leading to changes in its conformation and function.
類似化合物との比較
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a thian-4-yl group.
2-Bromo-4-methylpyridine: Contains a methyl group at the fourth position instead of a thian-4-yl group.
2-Bromo-4-phenylpyridine: Features a phenyl group at the fourth position.
Uniqueness
2-Bromo-4-(thian-4-yl)pyridine is unique due to the presence of the thian-4-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H12BrNS |
|---|---|
分子量 |
258.18 g/mol |
IUPAC名 |
2-bromo-4-(thian-4-yl)pyridine |
InChI |
InChI=1S/C10H12BrNS/c11-10-7-9(1-4-12-10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |
InChIキー |
WDCSOBYBNWCLLU-UHFFFAOYSA-N |
正規SMILES |
C1CSCCC1C2=CC(=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


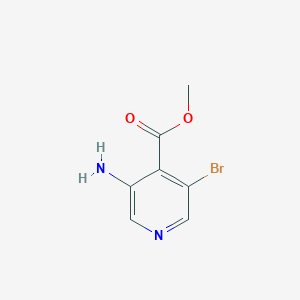
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
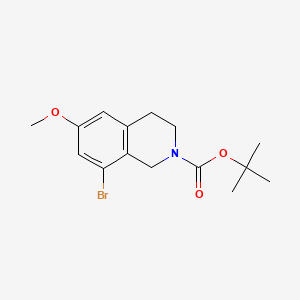
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)

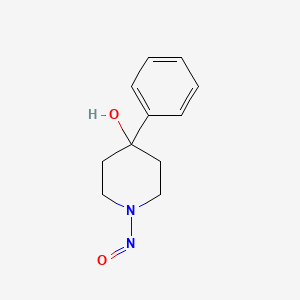
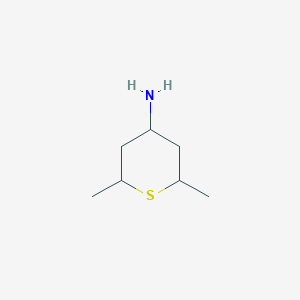
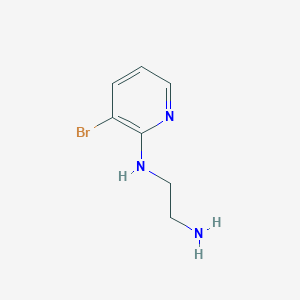
![2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride](/img/structure/B13500110.png)
